Mangiferic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mangiferic acid can be synthesized through various chemical reactions involving the xanthone core structure. One common method involves the glycosylation of norathyriol, a precursor compound, using glucose under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly the mango tree. The process includes:
Harvesting: Collecting leaves, bark, or fruit peels from the mango tree.
Drying and Grinding: Drying the plant material and grinding it into a fine powder.
Extraction: Using solvents such as ethanol or methanol to extract this compound from the powdered material.
Chemical Reactions Analysis
Types of Reactions: Mangiferic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound with altered biological activities.
Substitution: Substituted xanthones with potentially enhanced pharmacological properties.
Scientific Research Applications
Mangiferic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of xanthones and their derivatives.
Biology: this compound is investigated for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: It has potential therapeutic applications in treating chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Industry: This compound is used in the development of natural health products and supplements due to its bioactive properties
Mechanism of Action
Mangiferic acid exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antidiabetic Activity: This compound enhances insulin sensitivity and glucose uptake by activating the AMPK pathway and modulating glucose transporters
Comparison with Similar Compounds
Mangiferic acid is unique among xanthonoid compounds due to its glycosylated structure, which enhances its solubility and bioavailability. Similar compounds include:
Norathyriol: The aglycone form of this compound, which lacks the glucose moiety.
Isomangiferin: An isomer of this compound with a different glycosylation pattern.
Mangiferin Derivatives: Various derivatives of this compound have been synthesized to improve its pharmacological properties, such as increased lipophilicity and enhanced bioavailability.
Properties
IUPAC Name |
(9E,15E)-octadeca-9,15-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,9-10H,2,5-8,11-17H2,1H3,(H,19,20)/b4-3+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGFYZFANDHELM-SCPMJEMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCC/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13309-77-8, 18402-92-1 | |
Record name | 9,15-Octadecadienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013309778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mangiferic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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